

# Spectroscopic Profile of 2-(2-Propynyloxy)-1-naphthaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2-(2-Propynyloxy)-1-naphthaldehyde

Cat. No.: B1271248

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This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **2-(2-Propynyloxy)-1-naphthaldehyde**, a valuable precursor in medicinal chemistry and materials science. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in drug development and organic synthesis.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-(2-Propynyloxy)-1-naphthaldehyde**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data (400 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
10.92	s	-	1H	CHO
9.30	d	8.8	1H	H-8
8.08	d	9.0	1H	H-4
7.81	d	8.0	1H	H-5
7.65	m	8.4, 5.6, 1.2	1H	H-7
7.47	dd	8.0, 0.8	1H	H-6
7.40	d	9.0	1H	H-3
4.96	d	2.4	2H	OCH <sub>2</sub>
2.61	t	2.4	1H	C $\equiv$ CH

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (100 MHz, CDCl<sub>3</sub>)**  
**[1]**

Chemical Shift ( $\delta$ ) ppm	Assignment
192.00	CHO
161.90	C-2
137.31	C-8a
131.44	C-4
129.91	C-8
129.11	C-5
128.26	C-7
125.22	C-6
125.11	C-4a
117.99	C-1
113.99	C-3
77.68	C $\equiv$ CH
76.82	C $\equiv$ CH
57.38	OCH <sub>2</sub>

**Table 3: Infrared (IR) Spectroscopic Data (Neat)[1]**

Wavenumber (cm <sup>-1</sup> )	Assignment
3250	$\equiv$ C-H stretch
2894	C-H stretch (aromatic/aliphatic)
2117	C $\equiv$ C stretch
1651	C=O stretch (aldehyde)

**Table 4: Mass Spectrometry (MS) Data**

m/z	Assignment
210.07	[M] <sup>+</sup> (Calculated for C <sub>14</sub> H <sub>10</sub> O <sub>2</sub> )

## Experimental Protocols

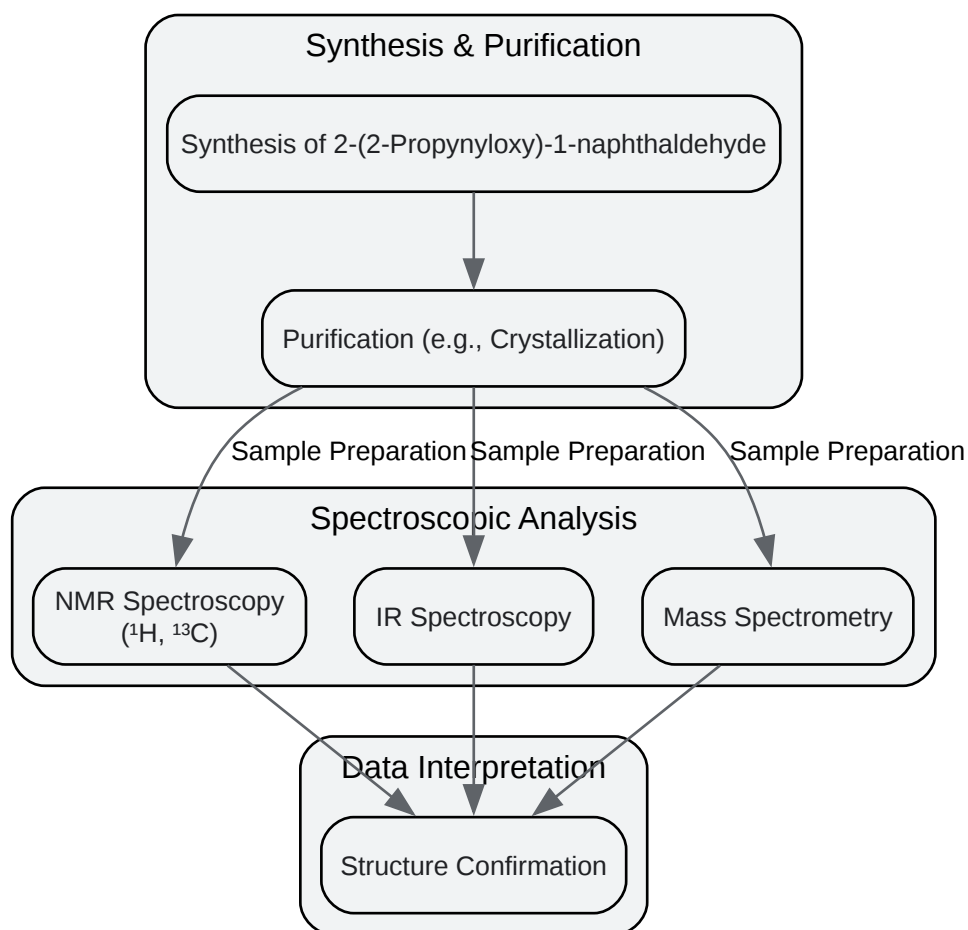
**Synthesis:** The title compound, **2-(2-Propynyloxy)-1-naphthaldehyde**, was synthesized via a Williamson ether synthesis. This reaction involves the alkylation of the hydroxyl group of 2-hydroxy-1-naphthaldehyde with propargyl bromide in the presence of a base. The reaction can be effectively carried out using sonication, which has been shown to improve reaction times and yields.<sup>[1]</sup>

**Spectroscopic Analysis:**

- **NMR Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl<sub>3</sub>) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **IR Spectroscopy:** The infrared spectrum was obtained from a neat sample of the compound.
- **Mass Spectrometry:** While a specific experimental protocol for mass spectrometry was not detailed in the primary source, standard techniques such as electron ionization (EI) or electrospray ionization (ESI) would be suitable for determining the molecular weight of the compound.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like **2-(2-Propynyloxy)-1-naphthaldehyde**.



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General workflow for spectroscopic analysis.

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## References

- 1. researchgate.net [researchgate.net]
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